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Compound of Interest

Compound Name: 5-Nitro-1-pentene

Cat. No.: B1593671

Despite a thorough search of available scientific literature and chemical databases,
experimental spectroscopic data for 5-Nitro-1-pentene, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located. While
predicted data and information on analogous compounds are available, this guide cannot be
completed without verified experimental results for the target molecule.

This in-depth technical guide was intended to provide researchers, scientists, and drug
development professionals with a centralized resource for the spectroscopic properties of 5-
Nitro-1-pentene. The core of this guide would have been the presentation and interpretation of
its 1H NMR, 13C NMR, IR, and MS data, complete with detailed experimental protocols and
visual aids to understand its structural features and fragmentation patterns.

Proposed Structure of the Technical Guide (Data
Permitting)

Had the data been available, this guide would have been structured as follows:

1. Introduction: An overview of 5-Nitro-1-pentene, its chemical structure, and the importance of
spectroscopic analysis in its characterization for research and development.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR Data: A detailed table of chemical shifts (&), multiplicity, coupling constants (J), and
integration for each proton environment in the molecule.
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» 13C NMR Data: A table summarizing the chemical shifts for each unique carbon atom.
o Experimental Protocol: A description of the solvent, instrument frequency, and temperature at
which the NMR spectra were acquired.

3. Infrared (IR) Spectroscopy:

 Vibrational Analysis: A table of characteristic absorption frequencies, their corresponding
functional groups (C=C, NO2, C-H), and their intensities.

o Experimental Protocol: Details on the sample preparation method (e.g., thin film, KBr pellet)
and the type of spectrometer used.

4. Mass Spectrometry (MS):

o Fragmentation Analysis: A table listing the mass-to-charge ratio (m/z) of the molecular ion
and significant fragment ions.

o Experimental Protocol: Information on the ionization technique (e.g., Electron lonization - EIl)
and the type of mass analyzer used.

o Fragmentation Pathway: A visual representation of the fragmentation process.

Anticipated Spectroscopic Features

Based on the structure of 5-Nitro-1-pentene (CH2=CHCH2CH2CH2NO?2), the following
spectroscopic features would be expected:

¢ 1H NMR: Signals corresponding to the vinyl protons (=CH2 and -CH=), the allylic protons (-
CH2-CH=), the methylene group adjacent to the nitro group (-CH2-NO2), and the central
methylene group. The vinyl protons would appear most downfield.

e 13C NMR: Five distinct signals for the five carbon atoms in different chemical environments.
The carbons of the double bond would be in the range of ~115-140 ppm, while the carbon
attached to the nitro group would also be significantly shifted downfield.

» IR Spectroscopy: Characteristic absorption bands for the C=C stretch (~1640 cm-1), the
asymmetric and symmetric stretches of the nitro group (NO2) (~1550 and ~1380 cm-1
respectively), and various C-H stretching and bending vibrations.

o Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (115.13
g/mol ). Common fragmentation patterns would likely involve the loss of the nitro group
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(NO2, 46 Da) and cleavage at the allylic position.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting the spectroscopic data for a compound like
5-Nitro-1-pentene is outlined below.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Characterization.

Conclusion for Researchers

The absence of published experimental spectroscopic data for 5-Nitro-1-pentene presents a
knowledge gap. Researchers working with this compound are encouraged to perform and
publish this fundamental characterization data. Such a contribution would be valuable to the
wider scientific community, enabling more robust research and development involving this
chemical entity. Until such data becomes publicly available, any work with 5-Nitro-1-pentene
will necessitate its synthesis and full spectroscopic characterization as a preliminary step.

 To cite this document: BenchChem. [Spectroscopic Data for 5-Nitro-1-pentene: A
Comprehensive Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159367 1#spectroscopic-data-for-5-nitro-1-pentene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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